molecular formula C9H7BrN2O B1593930 N-(4-bromophenyl)-2-cyanoacetamide CAS No. 24522-26-7

N-(4-bromophenyl)-2-cyanoacetamide

Cat. No.: B1593930
CAS No.: 24522-26-7
M. Wt: 239.07 g/mol
InChI Key: JRUFTJOJESSNQC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-cyanoacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyanoacetamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-cyanoacetamide typically involves the reaction of 4-bromoaniline with cyanoacetic acid or its derivatives. One common method includes the condensation of 4-bromoaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

  • Substituted phenyl derivatives
  • Reduced amine derivatives
  • Oxidized carboxylic acid derivatives

Scientific Research Applications

Chemistry: N-(4-bromophenyl)-2-cyanoacetamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains .

Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways involved in diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine

Comparison: N-(4-bromophenyl)-2-cyanoacetamide is unique due to the presence of both the bromine atom and the cyanoacetamide group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, N-(4-bromophenyl)acetamide lacks the cyano group, which limits its potential for certain types of chemical reactions and biological interactions. Similarly, N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide and N-(4-bromophenyl)sulfonylbenzoyl-L-valine have different functional groups that confer different properties and applications .

Properties

IUPAC Name

N-(4-bromophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUFTJOJESSNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351171
Record name N-(4-bromophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24522-26-7
Record name N-(4-bromophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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